molecular formula C17H18N2O2 B7468756 2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide

2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide

Cat. No. B7468756
M. Wt: 282.34 g/mol
InChI Key: KWNVJRLRXBREPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide is a chemical compound that is widely used in scientific research. This compound is also known as GW4869 and is a potent inhibitor of neutral sphingomyelinase 2 (nSMase2).

Mechanism of Action

2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide inhibits the activity of nSMase2 by binding to its active site. This binding prevents the enzyme from catalyzing the hydrolysis of sphingomyelin, which is a precursor of ceramide. As a result, the levels of ceramide in the cell are reduced, leading to a decrease in its downstream effects.
Biochemical and Physiological Effects
The inhibition of nSMase2 by 2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. For example, this compound has been found to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide in lab experiments is its specificity for nSMase2. This compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of nSMase2 in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the study of 2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide. One area of research is the development of more potent and selective inhibitors of nSMase2. Another area of research is the investigation of the role of nSMase2 in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Finally, the use of 2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide in drug discovery and development is an exciting area of research that holds promise for the development of new therapies.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide involves the reaction between 3-methylcarbamoylbenzoic acid and 2,4-dimethylaniline in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain a pure form of the compound.

Scientific Research Applications

2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide has been extensively studied for its role in regulating sphingolipid metabolism. This compound is a potent inhibitor of nSMase2, which is an enzyme that plays a crucial role in the production of ceramide. Ceramide is a bioactive lipid that is involved in various cellular processes, including apoptosis, inflammation, and cell differentiation.

properties

IUPAC Name

2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-7-8-15(12(2)9-11)17(21)19-14-6-4-5-13(10-14)16(20)18-3/h4-10H,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNVJRLRXBREPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide

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